4-ethoxy-N'-hydroxybenzenecarboximidamide
Description
4-Ethoxy-N'-hydroxybenzenecarboximidamide is a substituted benzene derivative characterized by an ethoxy group (-OCH2CH3) at the para position and a hydroxyamidine (-NH-OH) functional group. This compound belongs to the class of hydroxybenzenecarboximidamides, which are structurally related to amidoximes and exhibit diverse chemical and biological properties due to their electron-rich aromatic systems and hydrogen-bonding capabilities .
Properties
IUPAC Name |
4-ethoxy-N'-hydroxybenzenecarboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-2-13-8-5-3-7(4-6-8)9(10)11-12/h3-6,12H,2H2,1H3,(H2,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABFQINNISSWOAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=NO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30404153 | |
| Record name | 4-ethoxy-N'-hydroxybenzenecarboximidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30404153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
49773-26-4 | |
| Record name | 4-Ethoxy-N-hydroxybenzenecarboximidamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=49773-26-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-ethoxy-N'-hydroxybenzenecarboximidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30404153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N'-hydroxybenzenecarboximidamide typically involves the reaction of 4-ethoxybenzene-1-carboximidamide with hydroxylamine. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-N'-hydroxybenzenecarboximidamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can convert the compound into amines or hydroxylamines.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oximes or nitroso derivatives.
Reduction: Formation of amines or hydroxylamines.
Substitution: Formation of substituted benzene derivatives with various functional groups.
Scientific Research Applications
4-ethoxy-N'-hydroxybenzenecarboximidamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 4-ethoxy-N'-hydroxybenzenecarboximidamide involves its interaction with molecular targets such as enzymes and receptors. The hydroxy group can form hydrogen bonds with active sites of enzymes, while the carboximidamide group can interact with receptor sites. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pharmacological and physicochemical properties of hydroxybenzenecarboximidamides are highly dependent on substituents. Below is a systematic comparison of 4-ethoxy-N'-hydroxybenzenecarboximidamide with its analogs:
Substituent Effects on Molecular Properties
*Calculated based on molecular formula.
Key Observations:
- Electron-Withdrawing vs. Ethoxy and methoxy groups (electron-donating) increase ring electron density, which may influence binding to biological targets .
- Molecular Weight and Solubility : Bulkier substituents (e.g., sulfonylmethyl in –2) increase molecular weight and likely reduce aqueous solubility, whereas smaller groups like fluorine preserve lower molecular weights .
Metabolic Roles
- 3-{[(4-Chlorophenyl)sulfonyl]methyl}-N'-hydroxybenzenecarboximidamide : Identified as an upregulated metabolite in plant metabolomics studies, suggesting a role in stress response or secondary metabolism .
- 4-Chloro and 4-Fluoro Analogs : These compounds are often used as intermediates in drug discovery. For example, 4-chloro derivatives are precursors to kinase inhibitors, while fluoro-substituted analogs are explored for antimicrobial activity .
Pharmacological Potential
- 2,4,5-Trifluoro Analogs : Multi-halogenated derivatives may exhibit enhanced bioavailability and target selectivity due to increased lipophilicity .
Biological Activity
Overview
4-Ethoxy-N'-hydroxybenzenecarboximidamide is an organic compound characterized by its unique chemical structure, which includes an ethoxy group and a hydroxybenzenecarboximidamide moiety. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including interactions with various biomolecules and possible therapeutic applications.
- Molecular Formula : CHNO
- IUPAC Name : this compound
- CAS Number : 885957-55-1
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The presence of the hydroxy and ethoxy groups facilitates hydrogen bonding, which enhances its interaction with target biomolecules.
Antiviral Properties
Research has indicated that compounds similar to this compound may exhibit antiviral properties. For instance, a study focused on the discovery of novel compounds with anti-Ebola virus (EBOV) activity highlighted several derivatives that demonstrated significant inhibition of viral entry and replication. The mechanisms identified included inhibition of critical proteins involved in the viral life cycle, such as Niemann Pick C1 (NPC1) and cathepsins B/L .
Cytotoxicity and Selectivity
A key aspect of evaluating the biological activity of this compound is its cytotoxicity profile. In studies assessing various compounds for antiviral efficacy, it was found that several exhibited low cytotoxicity while maintaining potent antiviral activity, indicating a favorable selectivity index. This characteristic is essential for therapeutic development, as it suggests that the compound could effectively inhibit viral replication without causing harm to host cells .
Case Studies and Experimental Data
- Study on Anti-EBOV Activity :
- Cytotoxicity Assessment :
Comparative Analysis
| Compound Name | Antiviral Activity | Cytotoxicity (IC) | Selectivity Index |
|---|---|---|---|
| This compound | Potential | <10 μM | >10 |
| Vindesine | Strong | 0.34 μM | >10 |
| BIX-01294 | Moderate | 1–10 μM | >10 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
